molecular formula C17H9FN4S3 B2913596 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine CAS No. 862976-27-0

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine

Cat. No.: B2913596
CAS No.: 862976-27-0
M. Wt: 384.47
InChI Key: KQZGMKQQMCNRRE-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C17H9FN4S3 and its molecular weight is 384.47. The purity is usually 95%.
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Scientific Research Applications

Antitumor Applications

Research has shown that derivatives of benzothiazoles, including compounds similar in structure to N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine, exhibit potent antitumor properties. For instance, amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have demonstrated highly selective and potent antitumor properties both in vitro and in vivo. These compounds induce and are metabolized by cytochrome P 450 1A1 to active metabolites, with modifications such as fluorine substitution on the benzothiazole nucleus to prevent metabolic inactivation. Amino acid conjugation to the primary amine function has been used to improve water solubility and bioavailability, making these compounds promising candidates for clinical evaluation (Bradshaw et al., 2002).

Antimicrobial and Anticancer Activity

Another study explored the synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, starting from 2-amino benzothiazole. These compounds were evaluated for their antimicrobial and cytotoxic activity against human cancer cell lines, identifying promising compounds with significant activity (Kumbhare et al., 2014).

Spectroscopic Characterization and Structural Analysis

The spectroscopic features and molecular structure of a compound structurally related to this compound have been elucidated through various spectroscopic methods. Single-crystal X-ray analysis and vibrational spectroscopy, complemented by DFT and TD-DFT calculations, have provided insights into its molecular properties and potential applications (Al-Harthy et al., 2019).

Material Science Applications

In material science, derivatives of benzothiazoles have been explored for their multi-stimuli responsive properties. For example, novel V-shaped and line-shaped benzothiazole derivatives exhibit morphology-dependent fluorochromism, potentially useful for security ink applications without the need for a covering reagent. These findings indicate the versatility of benzothiazole derivatives in developing materials with unique optical properties (Lu & Xia, 2016).

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9FN4S3/c18-9-5-6-11-14(7-9)25-17(20-11)22-16-21-12(8-23-16)15-19-10-3-1-2-4-13(10)24-15/h1-8H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZGMKQQMCNRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9FN4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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